4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of fluoro-substituted indanones It is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the second position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Cyclization: The 4-fluorobenzaldehyde undergoes a cyclization reaction with methyl vinyl ketone in the presence of a base such as sodium hydroxide to form the indanone structure.
Reduction: The resulting product is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide in acetic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoro-2-methylbenzoic acid.
Reduction: Formation of 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
- 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Comparison:
- Structural Differences: The position of the fluorine atom varies among these compounds, which can influence their reactivity and interaction with biological targets.
- Reactivity: The different positions of the fluorine atom can lead to variations in the chemical reactivity and the types of reactions they undergo.
- Applications: While all these compounds may have similar applications in medicinal chemistry and materials science, the specific properties and effectiveness can differ based on their structure.
Properties
IUPAC Name |
4-fluoro-2-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJRVUCOKFAOJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741322 | |
Record name | 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52045-42-8 | |
Record name | 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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